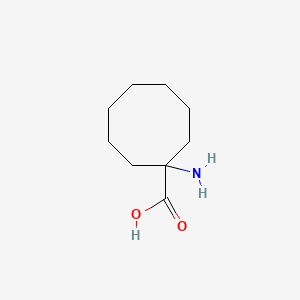

1-Aminocyclooctanecarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-aminocyclooctane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c10-9(8(11)12)6-4-2-1-3-5-7-9/h1-7,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSQECUPWDUIBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182502 | |

| Record name | 1-Aminocyclooctanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28248-38-6 | |

| Record name | 1-Aminocyclooctane-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28248-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminocyclooctanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028248386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aminocyclooctanecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminocyclooctanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Aminocyclooctanecarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9KAQ2DU4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Aminocyclooctanecarboxylic Acid and Its Analogues

Classical Synthetic Routes to 1-Aminocyclooctanecarboxylic Acid

Traditional methods for synthesizing α-amino acids have been successfully adapted for the preparation of this compound. These routes typically start from a corresponding ketone and introduce the amino and carboxyl functionalities.

Adaptations of Strecker Synthesis

The Strecker synthesis is a two-step process that begins with the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide to form an α-aminonitrile. masterorganicchemistry.com Subsequent hydrolysis of the nitrile group yields the desired amino acid. masterorganicchemistry.com For this compound, the starting material is cyclooctanone (B32682).

The reaction proceeds via the formation of an imine from cyclooctanone and ammonia, which is then attacked by a cyanide ion. masterorganicchemistry.comwikipedia.org The resulting α-aminonitrile is then hydrolyzed, typically under acidic conditions, to produce this compound. masterorganicchemistry.comwikipedia.org While effective, this method produces a racemic mixture of the amino acid. wikipedia.org

Table 1: Key Steps in the Strecker Synthesis of this compound

| Step | Reactants | Intermediate/Product |

| 1 | Cyclooctanone, Ammonia (or Ammonium (B1175870) Chloride), Cyanide Source (e.g., KCN) | 1-Aminocyclooctanecarbonitrile |

| 2 | 1-Aminocyclooctanecarbonitrile, Strong Acid (e.g., HCl), Water | This compound |

Bucherer-Bergs Reaction Variants

The Bucherer-Bergs reaction is another powerful method for the synthesis of α,α-disubstituted amino acids, starting from ketones. wikipedia.org This multicomponent reaction involves treating a ketone with ammonium carbonate and a cyanide source, such as potassium cyanide, to form a hydantoin (B18101). wikipedia.orgalfa-chemistry.com

In the case of this compound synthesis, cyclooctanone is the starting ketone. The reaction yields a spiro-hydantoin intermediate, which is then hydrolyzed to the target amino acid. alfa-chemistry.comsemanticscholar.org This hydrolysis can be carried out under acidic or basic conditions. semanticscholar.org Similar to the Strecker synthesis, this classical approach also results in a racemic product. semanticscholar.org

Hydantoin-Based Approaches

Hydantoin-based approaches are closely related to the Bucherer-Bergs reaction, as hydantoins are key intermediates. nih.gov These intermediates can be synthesized through various routes, with the Bucherer-Bergs reaction being the most direct from a ketone. wikipedia.orgsemanticscholar.org Once the 5,5-spiro-hydantoin derived from cyclooctanone is formed, its hydrolysis provides the desired this compound. nih.gov The robust nature of the hydantoin ring requires vigorous conditions for hydrolysis, which can sometimes lead to side reactions.

Advanced and Stereoselective Synthesis of this compound Derivatives

The demand for enantiomerically pure amino acids in various applications has driven the development of advanced and stereoselective synthetic methods.

Enantioselective Synthesis Strategies

Achieving enantioselectivity in the synthesis of this compound derivatives often involves the use of chiral auxiliaries or chiral catalysts. One approach is the modification of the classical Strecker synthesis by replacing ammonia with a chiral amine, such as (S)-α-phenylethylamine. wikipedia.org This introduces a diastereoselective step, allowing for the separation of the diastereomeric intermediates, followed by removal of the chiral auxiliary to yield the enantiomerically enriched amino acid.

Asymmetric Catalysis in C-N Bond Formation

Asymmetric catalysis represents a more elegant and atom-economical approach to enantioselective synthesis. In the context of the Strecker reaction, chiral catalysts can be employed to control the facial selectivity of the cyanide addition to the imine intermediate. wikipedia.orgorganic-chemistry.org Various metal-based and organocatalytic systems have been developed for the asymmetric cyanation of imines, leading to the formation of enantioenriched α-aminonitriles. organic-chemistry.org These intermediates can then be hydrolyzed to the corresponding enantiomerically pure α-amino acids.

Research in this area continues to focus on developing more efficient and highly selective catalysts for the synthesis of complex amino acids like this compound and its derivatives, which are of interest in fields such as peptide chemistry. nih.gov

Table 2: Comparison of Classical and Advanced Synthetic Approaches

| Method | Key Feature | Product Stereochemistry |

| Classical Strecker Synthesis | One-pot reaction from ketone | Racemic |

| Bucherer-Bergs Reaction | Forms hydantoin intermediate | Racemic |

| Chiral Auxiliary-Modified Strecker | Use of a chiral amine | Enantiomerically enriched |

| Asymmetric Catalysis | Use of a chiral catalyst | Enantiomerically pure |

Chiral Auxiliary Approaches

The asymmetric synthesis of cyclic amino acids, including this compound, frequently relies on the use of chiral auxiliaries. A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a powerful tool for establishing the absolute configuration of stereogenic centers. wikipedia.org

The general principle involves attaching the auxiliary to an achiral starting material, performing a diastereoselective bond-forming reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. researchgate.net The effectiveness of the auxiliary is determined by its ability to create a sterically and electronically biased environment, forcing an incoming reagent to attack from a specific face of the molecule. researchgate.netyoutube.com

Several classes of chiral auxiliaries have been developed and are widely applied in amino acid synthesis.

Oxazolidinones (Evans Auxiliaries) : Developed by David A. Evans, chiral oxazolidinones are among the most reliable and widely used auxiliaries. wikipedia.orgsantiago-lab.com They are typically prepared from readily available and relatively inexpensive chiral amino alcohols. santiago-lab.com The substrate is acylated with the oxazolidinone, and the resulting imide can undergo highly diastereoselective reactions such as alkylations and aldol (B89426) reactions. wikipedia.orgsantiago-lab.comspringerprofessional.de For instance, the enolate of an N-acyloxazolidinone can be formed and then alkylated with high stereocontrol. santiago-lab.com The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the alkylating agent to the opposite face. youtube.com The auxiliary is typically removed by hydrolysis or reductive cleavage. santiago-lab.comnih.gov

Pseudoephedrine and Pseudoephenamine : Pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid. wikipedia.org Deprotonation of the α-carbon generates an enolate, and the subsequent alkylation reaction proceeds with high diastereoselectivity. The stereochemical outcome is directed by the conformation of the chelated lithium enolate, where the methyl group of the pseudoephedrine shields one face. wikipedia.org The auxiliary is then cleaved to reveal the chiral carboxylic acid.

SAMP/RAMP Hydrazones : The SAMP ( (S)-1-amino-2-methoxymethylpyrrolidine) and RAMP ( (R)-1-amino-2-methoxymethylpyrrolidine) auxiliaries, developed by Dieter Enders, are used to form chiral hydrazones with aldehydes or ketones. springerprofessional.de The α-position of the hydrazone can be deprotonated and alkylated with excellent stereocontrol. Subsequent cleavage of the hydrazone yields the desired product.

Carbohydrate-based Auxiliaries : Sugars, as highly functionalized and stereochemically rich natural products, can serve as chiral auxiliaries. springerprofessional.de For example, glycosylamines have been employed in diastereoselective Strecker syntheses to produce α-amino acids. nih.gov

A specific, highly efficient asymmetric synthesis of (1S,2R)-2-aminocyclooctanecarboxylic acid has been reported starting from cycloocta-1,5-diene. researchgate.net A key step in related syntheses often involves an asymmetric Michael addition of a chiral lithium amide to an α,β-unsaturated ester, which establishes the stereochemistry that is carried through to the final cyclic amino acid. researchgate.net

Table 1: Overview of Common Chiral Auxiliary Approaches

| Chiral Auxiliary | Typical Reaction | Mechanism of Control | Removal Method |

|---|---|---|---|

| Evans Oxazolidinone | Alkylation, Aldol Reaction | Steric hindrance from the auxiliary's substituent directs the approach of the electrophile to the Z-enolate. youtube.com | Hydrolysis (e.g., LiOH/H₂O₂), Reductive Cleavage (e.g., LiBH₄). santiago-lab.com |

| Pseudoephedrine | Alkylation | Forms a rigid chelated lithium enolate; the methyl group blocks one face of the enolate. wikipedia.org | Acidic or basic hydrolysis. |

| SAMP/RAMP | Alkylation of Hydrazones | Forms a rigid metallated hydrazone, directing the electrophile to the sterically less hindered face. | Ozonolysis or hydrolysis. |

| Carbohydrate Amines | Strecker Synthesis | The bulky carbohydrate backbone biases the addition of cyanide to the imine. nih.gov | Acid hydrolysis. |

Functional Group Transformations and Derivatization during Synthesis

The synthesis of a complex molecule like this compound is a multi-step process that necessitates a variety of functional group transformations (FGTs) or interconversions (FGIs). imperial.ac.uk These reactions are fundamental for introducing, modifying, or protecting reactive sites within the molecule to achieve the desired final structure. imperial.ac.ukspringernature.com

Protecting Groups: A cornerstone of amino acid synthesis is the use of protecting groups. springernature.com Since amino acids are bifunctional, containing both a nucleophilic amine and an acidic carboxyl group, one group must often be "masked" or protected to prevent unwanted side reactions while the other is being chemically manipulated. organic-chemistry.org

Carboxyl Group Protection: The carboxylic acid is usually protected as an ester, such as a methyl or ethyl ester, to prevent it from acting as an acid or a nucleophile (as a carboxylate). These esters can be hydrolyzed back to the carboxylic acid, typically under basic (saponification) or acidic conditions, as a final step in the synthesis. vanderbilt.edu

Key Transformations: Beyond protection and deprotection, other FGIs are crucial.

Oxidation and Reduction: The synthesis might involve changing the oxidation state of carbon atoms. For example, an alcohol could be oxidized to an aldehyde or ketone, or a nitrile group could be reduced to a primary amine. imperial.ac.ukfiveable.me The reduction of an azide (B81097) (N₃) group is another common method for introducing an amine. vanderbilt.edu

Amide and Ester Formation/Cleavage: The formation of amide bonds (for attaching a chiral auxiliary) and ester bonds (for protection) are key steps. vanderbilt.edu Their subsequent cleavage under controlled conditions is equally important for revealing the final product. santiago-lab.comvanderbilt.edu

Derivatization for Analysis: During or after the synthesis, derivatization is often employed to convert the amino acid into a form that is more suitable for analysis by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). libretexts.org This is necessary due to the low volatility and high polarity of amino acids. Common derivatization agents for amino acids include:

o-Phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives, allowing for sensitive detection. nih.gov

Phenylisothiocyanate (PITC): Reacts with the amino group to form a phenylthiocarbamyl (PTC) derivative, which can be detected by UV absorbance. nih.gov

Silylation Reagents (e.g., MTBSTFA): These reagents replace active hydrogens on the amine and carboxyl groups with silyl (B83357) groups, increasing volatility for GC analysis. libretexts.org

Table 2: Key Functional Group Transformations in Amino Acid Synthesis

| Transformation | Purpose | Common Reagents/Conditions |

|---|---|---|

| Amine Protection (Boc) | Mask amine nucleophilicity | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O |

| Amine Deprotection (Boc) | Unmask amine | Trifluoroacetic acid (TFA) |

| Amine Protection (Fmoc) | Mask amine nucleophilicity | Fmoc-Cl or Fmoc-OSu |

| Amine Deprotection (Fmoc) | Unmask amine | Piperidine in DMF |

| Carboxylic Acid Protection | Mask acidity/nucleophilicity | Alcohol (e.g., MeOH, EtOH) with acid catalyst |

| Carboxylic Acid Deprotection | Unmask carboxylic acid | Aqueous base (e.g., LiOH, NaOH) followed by acid workup |

| Nitrile/Azide Reduction | Formation of primary amine | H₂/Catalyst (e.g., Pd/C), LiAlH₄, B₂H₆ |

| Alcohol Oxidation | Formation of aldehyde/ketone | CrO₃-based reagents (Jones, Collins), PCC |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals, including amino acids. The goal is to minimize environmental impact by reducing waste, using less hazardous materials, and improving energy efficiency.

Use of Renewable Feedstocks: A major tenet of green chemistry is the use of renewable starting materials instead of petrochemicals. rsc.org Significant research has focused on the production of amino acids from biomass-derived feedstocks like glucose or lignocellulose. pnas.orgnih.gov Catalytic routes have been developed to convert biomass-derived α-hydroxyl acids (like lactic acid) into α-amino acids (like alanine) through processes such as reductive amination over heterogeneous catalysts (e.g., Ru/CNT). pnas.orgresearchgate.net This approach offers a sustainable pathway to the basic building blocks required for more complex amino acid structures. rsc.org

Safer Solvents: Traditional organic synthesis, particularly peptide synthesis which involves amino acids, often relies on large volumes of hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). nih.govtandfonline.com These solvents have significant health and environmental concerns. tandfonline.com A key green chemistry initiative is to replace these with more benign alternatives. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, and ethyl acetate (B1210297) have been successfully evaluated as replacements for DMF in solid-phase peptide synthesis (SPPS) steps. acs.org Water, the ultimate green solvent, is also being explored for certain synthetic steps, such as in imidazole-catalyzed cyclizations. nih.govnih.gov

Catalysis: The use of catalytic methods, as opposed to stoichiometric reagents, is a core green chemistry principle as it reduces waste. rsc.org

Organocatalysis: Chiral phase-transfer catalysts have been used for the asymmetric alkylation of glycine (B1666218) derivatives to prepare various cyclic amino acids, offering a metal-free catalytic approach to stereocontrol. rsc.org

Heterogeneous Catalysis: As mentioned, supported metal catalysts (e.g., Ru/CNT) are effective for converting biomass intermediates into amino acids and can be easily separated from the reaction mixture and potentially reused, simplifying purification and reducing waste. pnas.orgresearchgate.net

Biocatalysis: While not detailed here, the use of enzymes for amino acid production is a well-established green technology, often offering unparalleled selectivity under mild, aqueous conditions. frontiersin.org

By integrating these principles—sourcing from biomass, choosing safer solvents, and employing efficient catalytic systems—the synthesis of this compound and its analogues can be made significantly more sustainable.

Table 3: Application of Green Chemistry Principles to Amino Acid Synthesis

| Green Chemistry Principle | Application in Amino Acid Synthesis | Example |

|---|---|---|

| Use of Renewable Feedstocks | Synthesizing amino acid precursors from biomass instead of petroleum. | Conversion of glucose to α-hydroxyl acids, followed by catalytic amination to α-amino acids. pnas.org |

| Safer Solvents | Replacing hazardous solvents like DMF and DCM in synthetic and purification steps. | Using 2-MeTHF or ethyl acetate for coupling and washing steps in peptide synthesis. nih.govacs.org |

| Catalysis | Using small amounts of a catalyst for stereocontrol or key bond formations to minimize waste. | Phase-transfer catalyzed asymmetric alkylation of glycine esters for cyclic amino acid synthesis. rsc.org |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Ring-closing metathesis or intramolecular cyclizations are often more atom-economical than intermolecular coupling strategies. |

Chemical Reactivity and Mechanistic Investigations of 1 Aminocyclooctanecarboxylic Acid

Reactions Involving the Carboxyl Group

The carboxyl group of 1-aminocyclooctanecarboxylic acid is a key site for chemical modifications, enabling the formation of esters and amides, which are fundamental transformations in peptide synthesis and the development of novel molecular structures.

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst. This reaction is reversible, and to favor the formation of the ester, it is common to use an excess of the alcohol or to remove the water formed during the reaction, thereby shifting the equilibrium towards the products. libretexts.org Similarly, amidation involves the reaction of the carboxylic acid with an amine. libretexts.org This can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine to form the corresponding amide. youtube.comyoutube.com Another approach involves the use of coupling reagents, which facilitate the direct formation of the amide bond from the carboxylic acid and the amine. youtube.com

A common method for amidation involves first converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride. youtube.comyoutube.com The resulting acid chloride is highly reactive and readily undergoes nucleophilic attack by an amine to form the amide. To prevent unwanted side reactions, a base is often added to neutralize the hydrochloric acid that is generated as a byproduct. youtube.comkhanacademy.org

The direct reaction between a carboxylic acid and an amine to form an amide is generally not favorable under mild conditions due to the formation of a stable ammonium (B1175870) carboxylate salt. youtube.com However, by heating the reaction mixture to high temperatures, it is possible to drive off water and form the amide bond. youtube.com This method is particularly effective in intramolecular reactions where the reacting groups are held in close proximity. youtube.com

In peptide synthesis, the formation of a peptide bond between two amino acids is a critical step that requires the activation of the carboxyl group of one amino acid. bachem.com This activation makes the carboxyl group more susceptible to nucleophilic attack by the amino group of the second amino acid. bachem.com For this compound, as with other amino acids, various activation strategies are employed to ensure efficient and clean peptide bond formation.

One of the most common methods involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.comgoogle.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. google.com This intermediate can then react with an amine to form the desired peptide bond. google.com To minimize side reactions and reduce the risk of racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. peptide.comgoogle.com HOBt traps the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions. google.com

Another class of widely used activating agents are onium salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). nih.govembrapa.br These reagents react with the carboxylic acid in the presence of a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA), to form an activated species that rapidly couples with the amino group. bachem.comembrapa.br Onium salt-based methods are known for their high efficiency and speed. nih.gov

The choice of activation strategy can depend on several factors, including the specific amino acids being coupled, the solvent, and whether the synthesis is being performed in solution or on a solid support. nih.gov For instance, EDC is often preferred for reactions in aqueous solutions due to its water-solubility. nih.gov

| Activation Strategy | Reagents | Key Features |

| Carbodiimide-based | DCC, DIC, EDC, often with additives like HOBt or HOSu | Widely used, can be prone to racemization and side reactions without additives. bachem.compeptide.comgoogle.com |

| Onium Salt-based | HBTU, HATU, PyBOP, TBTU | High coupling efficiency, fast reaction times, requires a base. bachem.comnih.govembrapa.br |

| Phosphonium Salt-based | BOP, PyBOP | Efficient coupling, but byproducts can be hazardous. peptide.com |

Cyclization and Intramolecular Reactions of this compound Derivatives

Derivatives of this compound can be designed to undergo intramolecular cyclization reactions, leading to the formation of novel cyclic structures. frontiersin.org These reactions are driven by the proximity of the reacting functional groups, which are held together by the cyclooctane (B165968) ring.

For instance, an N-protected derivative of this compound can be converted into a diazoketone. frontiersin.org This diazoketone can then undergo an intramolecular cyclization catalyzed by a Brønsted acid, such as silica-supported perchloric acid, to form a 1,3-oxazinane-2,5-dione. frontiersin.org This type of reaction provides an efficient route to complex heterocyclic scaffolds that may have interesting biological activities. frontiersin.orgresearchgate.net

Another example involves the intramolecular reaction between a carboxylic acid and an amide group within the same molecule to form a lactam (a cyclic amide). youtube.com This can be achieved by heating the molecule to high temperatures or by using a coupling reagent like DCC to facilitate the reaction under milder conditions. youtube.com Alternatively, the carboxylic acid can be converted to a more reactive acid chloride, which then readily reacts with the tethered amine to form the cyclic amide. youtube.com The cyclooctane ring in these derivatives of this compound plays a crucial role in pre-organizing the molecule for these intramolecular transformations.

Conformational Analysis and Structural Studies of 1 Aminocyclooctanecarboxylic Acid Systems

Preferred Conformations of the Cyclooctane (B165968) Ring in 1-Aminocyclooctanecarboxylic Acid

The cyclooctane ring is recognized as one of the most conformationally complex cycloalkanes due to the existence of many conformers with comparable energy levels. wikipedia.org Computational studies have identified the boat-chair conformation as the most stable form, with the crown conformation being slightly less stable. wikipedia.org

When the 1-amino and 1-carboxy groups are introduced, creating the Ac8c residue, the conformational preferences of the cyclooctane ring are further influenced. In crystallographic studies of peptides containing the Ac8c residue, the cyclooctane rings predominantly adopt boat-chair conformations. nih.gov However, distortions from this ideal geometry are observed. For example, in one study of an octapeptide, one of the Ac8c residues was found in a distorted conformation, resembling a chiral intermediate along the pseudorotational pathway from the boat-chair to the twisted boat-chair form. nih.gov A characteristic feature of the cyclooctane ring in these structures is the significant distortion of internal bond angles from the ideal tetrahedral value. nih.gov

Influence of Substituents on Conformational Preferences

The introduction of substituents onto the cyclooctane ring of this compound can significantly alter its conformational preferences. This principle is well-established for related cyclic amino acids, such as 1-aminocyclohexanecarboxylic acid (Ac6c). nih.gov For instance, the addition of a phenyl group to create 1-amino-2-phenylcyclohexanecarboxylic acid (c6Phe) makes the conformational propensities highly dependent on the specific orientation of the substituent and the environment. nih.gov

While specific studies detailing substituent effects on the Ac8c ring are less common, the principles observed in smaller ring systems are applicable. The steric and electronic properties of a substituent would be expected to shift the equilibrium between the various possible conformations of the cyclooctane ring, such as the boat-chair, crown, and twist-chair forms. The energetic barriers between these conformations could be raised or lowered, potentially locking the ring into a more defined geometry or, conversely, increasing its flexibility.

Conformational Effects in Peptidic Chains Incorporating this compound

The incorporation of this compound (Ac8c) into peptide chains has a profound impact on their secondary structure. As an α,α-disubstituted amino acid, Ac8c severely restricts the available conformational space for the peptide backbone, promoting the formation of specific, well-defined secondary structures.

Studies on oligopeptides containing Ac8c have shown that this residue is a potent inducer of helical and turn structures. For example, a pentapeptide containing two Ac8c residues was observed to adopt a pure 3(10)-helical conformation, stabilized by three intramolecular hydrogen bonds. nih.gov An octapeptide with three Ac8c residues also showed a largely 3(10)-helical structure in the crystalline state. nih.gov In contrast, a tripeptide incorporating a single Ac8c residue between two Aib (aminoisobutyric acid) residues was found to form a C10-ring structure, which is characteristic of a type III β-turn. nih.gov These findings highlight the role of Ac8c as a strong promoter of folded conformations in peptides.

Experimental Techniques for Conformational Elucidation

The three-dimensional arrangement of this compound and its peptidic derivatives is elucidated through a combination of powerful experimental techniques. These methods provide detailed insights into both static structures in the solid state and dynamic conformations in solution.

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of molecules in the solid state. This technique has been successfully applied to several peptides incorporating the Ac8c residue, providing high-resolution snapshots of their conformations and the geometry of the cyclooctane ring.

These studies have confirmed the tendency of Ac8c-containing peptides to adopt helical and turn structures. nih.gov The analysis of crystal structures provides exact bond lengths, bond angles, and torsion angles, revealing details such as the prevalence of the boat-chair conformation for the cyclooctane ring and the specific hydrogen-bonding patterns that stabilize the peptide secondary structure. nih.gov

| Peptide | Formula | Space Group | Unit Cell Parameters |

|---|---|---|---|

| Boc-Leu-Ac8c-Ala-Leu-Ac8c-OMe (1) | C42H75N5O8 | P212121 | a = 11.900 Å, b = 18.728 Å, c = 20.471 Å |

| Boc-Leu-Ac8c-Ala-Leu-Ac8c-Ala-Leu-Ac8c-OMe (2) | C62H109N9O12 | P21 | a = 12.961 Å, b = 17.710 Å, c = 15.101 Å, β = 108.45° |

| Boc-Aib-Ac8c-Aib-OMe (3) | C22H39N3O6 | P21/n | a = 10.018 Å, b = 20.725 Å, c = 12.915 Å |

Data sourced from a study on peptides containing the 1-aminocyclooctane-1-carboxylic acid residue (Ac8c). nih.gov

While X-ray crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for studying the conformation and dynamics of molecules in solution, which often better represents physiological conditions. springernature.com For peptides containing Ac8c, ¹H-NMR studies are particularly valuable.

Theoretical and Computational Approaches to Conformational Space Exploration

Theoretical and computational methods are indispensable for exploring the complex conformational energy landscape of flexible molecules like this compound. These approaches complement experimental data by providing insights into the relative energies of different conformers and the barriers to their interconversion.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to determine the conformational preferences of the Ac8c residue and its derivatives. nih.gov These calculations have been applied to related aminocycloalkane carboxylic acids to fully characterize their conformational properties. researchgate.net For larger systems, such as peptides, classical molecular dynamics (MD) simulations using force-field parameters can be employed. MD simulations allow for the exploration of the conformational flexibility of the peptide and the cyclooctane ring over time, providing a dynamic view of the molecular structure and stability. These computational studies are crucial for understanding how the intrinsic conformational tendencies of the Ac8c residue translate into the stabilization of specific secondary structures in peptides.

Strategic Applications of 1 Aminocyclooctanecarboxylic Acid in Advanced Chemical Synthesis

Building Blocks for Complex Natural Product Synthesis

The synthesis of natural products containing medium-sized rings, such as eight-membered carbocycles, presents a significant challenge to synthetic chemists due to unfavorable ring strain and complex conformational landscapes. cambridge.org Many biologically active natural products, including renowned diterpenes like taxol and vinigrol, feature the cyclooctane (B165968) moiety as a core structural element. google.com The construction of these intricate architectures often relies on specialized strategies, including various cyclization, fragmentation, and rearrangement reactions. semanticscholar.org

While the cyclooctane ring is a key component of numerous important natural products, the use of 1-aminocyclooctanecarboxylic acid as a direct chiral building block in their total synthesis is not a widely documented strategy in the current literature. Synthetic approaches have historically focused on building the carbocyclic ring from acyclic precursors rather than incorporating a pre-formed cyclic amino acid. However, the commercial availability and inherent chirality of derivatives of this compound present a potential, albeit underexplored, avenue for future synthetic strategies targeting novel or existing natural products featuring this structural motif.

Design and Synthesis of Conformationally Restricted Peptides and Peptidomimetics

One of the most significant applications of this compound (Ac8c) is in the design of peptides and peptidomimetics with controlled, predictable secondary structures. nih.gov As a Cα,α-disubstituted glycine (B1666218), the cyclooctane ring severely restricts the rotational freedom around the N-Cα (φ) and Cα-C' (ψ) backbone bonds, forcing the peptide chain to adopt specific conformations. psu.edu

The ability to dictate a peptide's secondary structure is crucial for designing peptidomimetics—compounds that mimic the structure and function of natural peptides but often have improved properties, such as enhanced metabolic stability and receptor-binding affinity. nih.govnih.gov By using Ac8c, chemists can engineer peptides that are pre-organized into the bioactive conformation required for interacting with a biological target, which is a key principle in modern drug design. nih.govdntb.gov.ua

Table 1: Conformational Preferences of Peptides Containing 1-Aminocycloalkane-1-carboxylic Acids (Acnc)

| Amino Acid Residue | Ring Size (n) | Observed Conformations | Key Findings |

|---|---|---|---|

| 1-Aminocyclobutane-1-carboxylic acid (Ac4c) | 4 | β-turn, 3₁₀/α-helix | Effective helix and turn inducer. nih.gov |

| 1-Aminocyclopentane-1-carboxylic acid (Ac5c) | 5 | β-turn (Type I/III) | Strongly promotes β-turn structures. |

| 1-Aminocyclohexane-1-carboxylic acid (Ac6c) | 6 | 3₁₀/α-helix | Favors helical conformations. |

| 1-Aminocycloheptane-1-carboxylic acid (Ac7c) | 7 | β-turn, Helical | Induces both turn and helical structures. researchgate.net |

| This compound (Ac8c) | 8 | β-turn, Helical | Strongly favors folded conformations; cyclooctane ring often in a boat-chair form. psu.educusb.ac.in |

| 1-Aminocyclononane-1-carboxylic acid (Ac9c) | 9 | β-turn, Helix | A strong promoter of β-turns and helices. nih.gov |

As Chiral Ligands in Asymmetric Catalysis

Chiral amino acids and their derivatives are a cornerstone of asymmetric catalysis, frequently serving as precursors for chiral ligands that can direct the stereochemical outcome of a chemical reaction. These ligands coordinate to a metal center, creating a chiral environment that enables the synthesis of enantiomerically enriched products. While this is a well-established field, the application of this compound specifically as a building block for chiral ligands is not prominently featured in the scientific literature.

The structural framework of this compound, featuring a primary amine and a carboxylic acid on a rigid cyclic scaffold, makes it a theoretically viable candidate for such applications. By modifying these functional groups, it could potentially be converted into various ligand types, such as amino alcohols or phosphine (B1218219) derivatives, suitable for coordinating with transition metals. However, other cyclic and acyclic amino acids have been more extensively studied and applied in this context. Therefore, the use of this compound as a chiral ligand in asymmetric catalysis represents a potential area for future research and development.

Incorporation into Supramolecular Assemblies and Materials

The predictable conformational preferences induced by this compound make it a powerful tool in the field of supramolecular chemistry, particularly for the construction of "foldamers." Foldamers are synthetic oligomers that fold into well-defined, stable three-dimensional structures, mimicking the complexity of biopolymers like proteins and nucleic acids. ethernet.edu.et

The self-assembly of peptides is a fundamental process that governs the formation of complex protein structures and is increasingly harnessed to create novel nanomaterials. nih.gov By incorporating conformationally constrained amino acids like Ac8c, scientists can guide the self-assembly process. nih.gov The strong tendency of Ac8c to induce helical or turn motifs allows for the rational design of peptide sequences that spontaneously organize into higher-order structures, such as nanofibers, hydrogels, or other ordered materials. ethernet.edu.et These materials have potential applications in tissue engineering, drug delivery, and nanotechnology. The work of researchers on creating water-mediated supramolecular β-sheets from peptides containing non-coded amino acids highlights the potential of such building blocks in creating organized molecular assemblies. cusb.ac.in

Development of Molecular Probes and Imaging Agents

Molecular probes and imaging agents are essential tools for visualizing and studying biological processes in real-time. Amino acids are often used as the basis for such agents, particularly in positron emission tomography (PET) imaging, because they can be taken up by cells with high metabolic activity, such as cancer cells.

Currently, the development of this compound into molecular probes or imaging agents is not a well-documented area of research. However, its structure holds potential for such applications. The cyclooctane ring provides a stable, functionalizable scaffold. researchgate.net One could envision synthesizing a derivative of this compound that incorporates a fluorescent dye for optical imaging or a positron-emitting isotope (e.g., ¹⁸F or ¹¹C) for PET imaging. Such an agent could potentially be used to probe metabolic pathways or target specific receptors, though this remains a speculative application awaiting experimental validation.

Applications in Medicinal Chemistry Research (Lead Discovery and Optimization)

The unique structural properties of this compound have been successfully leveraged in medicinal chemistry for lead discovery and optimization. Its incorporation into drug candidates can address common challenges such as poor metabolic stability and off-target effects. lookchem.com

A notable example is the development of inhibitors for glycogen (B147801) phosphorylase a (GPa), a target for type 2 diabetes treatment. lookchem.com In one study, researchers started with a lead compound that, while potent, was rapidly metabolized at its cyclohexyl residue and inhibited the metabolic enzyme CYP2C9. To overcome these liabilities, they systematically replaced the original amino acid with other cyclic analogs, including a derivative of this compound (referred to as AC8C analog 22 ). lookchem.com

This strategic modification led to a significantly improved compound. The Ac8c analog 22 not only retained potent enzyme inhibition but also showed reduced CYP2C9 activity and, crucially, enhanced metabolic stability. lookchem.com Subsequent pharmacokinetic studies in both rats and dogs confirmed its improved profile, demonstrating good oral bioavailability and a longer half-life, making it a more viable drug candidate. lookchem.com

Furthermore, patents related to drug discovery programs list this compound as a reagent in the synthesis of compounds targeting the ORL-1 receptor, which is implicated in pain management. google.comgoogle.com These examples clearly demonstrate the practical value of this compound as a strategic tool for optimizing the properties of small-molecule drug candidates.

Table 2: Pharmacokinetic (PK) Profile of an Ac8c-Containing Glycogen Phosphorylase Inhibitor

| Compound | Species | Clearance (CL) | Volume of Distribution (Vd) | Oral Bioavailability (F) | Half-life (t₁/₂) |

|---|---|---|---|---|---|

| AC8C Analog 22 | Rat | Low | Low | >25% | >4 h |

| AC8C Analog 22 | Dog | Moderate | - | Good | Good |

Data sourced from a study on anthranilimide-based glycogen phosphorylase inhibitors. lookchem.com

Computational and Theoretical Investigations of 1 Aminocyclooctanecarboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-aminocyclooctanecarboxylic acid at the electronic level. These calculations can predict various molecular properties that are crucial for understanding its reactivity and spectroscopic behavior.

Key Investigated Properties:

Electronic State Energies: Calculations provide the energy levels of the ground and excited electronic states (e.g., S0, S1, S2). This information is vital for interpreting UV-Visible absorption spectra.

Oscillator Strengths: These calculated values indicate the probability of an electronic transition occurring upon light absorption and are directly related to the intensity of spectral bands.

Transition Dipole Moments: The orientation of the transition dipole moment (with its x, y, and z components) determines how the molecule interacts with polarized light and provides insights into the nature of the electronic transition.

Molecular Orbitals: Analysis of the molecular orbitals involved in electronic transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), reveals the nature of the excitation, for instance, whether it involves charge transfer. For some donor-acceptor systems, it has been found that the long-wavelength transition (S0→S1) may not have a charge transfer character, while the S0→S2 transition might. nih.gov

These quantum chemical calculations are often performed for the molecule in the gas phase to understand its inherent properties, which can then be compared with experimental data obtained in various solvents to assess the effects of the environment. nih.gov

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can provide detailed insights into its conformational flexibility and its interactions with surrounding molecules, such as solvents or biological macromolecules.

MD simulations treat molecules as classical particles, where the forces between them are described by a force field. By solving Newton's equations of motion, the trajectory of each atom in the system can be followed over time, providing a dynamic picture of the molecule's behavior.

Applications of MD Simulations:

Conformational Analysis: The eight-membered ring of this compound can adopt various conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them.

Solvation Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water), researchers can study how the solvent influences the conformational preferences of the amino acid and the dynamics of its functional groups.

Interactions with Biomolecules: MD simulations are widely used to study the binding of small molecules to proteins and other biological targets. youtube.com For instance, simulations can reveal how this compound or its derivatives might interact with the active site of an enzyme or a receptor. youtube.com

Membrane Interactions: Simulations can model the interaction of molecules with lipid bilayers, providing insights into how they might cross cell membranes or disrupt membrane structure. For example, simulations have shown that certain molecules can cause a thinning of the lipid bilayer upon interaction. researchgate.net

The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interactions between atoms. youtube.comnih.gov

In Silico Screening and Virtual Ligand Design

The unique structural features of this compound make it an interesting scaffold for the design of new therapeutic agents. In silico screening and virtual ligand design are computational techniques that facilitate the discovery and optimization of novel drug candidates. nih.gov

Key Methodologies:

Virtual Screening: This involves computationally screening large libraries of compounds to identify those that are likely to bind to a specific biological target. nih.govbiorxiv.org This approach is much faster and more cost-effective than traditional high-throughput screening.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known, SBDD methods can be used to design ligands that fit precisely into the binding site. nih.gov Molecular docking is a key component of SBDD, predicting the preferred orientation and binding affinity of a ligand to its target. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a known receptor structure, LBDD methods utilize the properties of known active ligands to develop a pharmacophore model. scispace.com This model defines the essential structural features required for biological activity and can be used to search for new compounds with similar properties. scispace.com

Through these in silico approaches, derivatives of this compound can be virtually designed and evaluated for their potential biological activity before being synthesized and tested in the laboratory.

Prediction of Spectroscopic Signatures for Mechanistic Analysis

Computational methods play a crucial role in predicting and interpreting the spectroscopic signatures of molecules, which is essential for understanding their structure and reaction mechanisms.

Predicted Spectroscopic Properties:

Vibrational Frequencies: Quantum chemical calculations can predict the infrared (IR) and Raman spectra of this compound. By comparing the calculated frequencies with experimental data, specific vibrational modes can be assigned to the functional groups of the molecule, helping to elucidate its conformational state.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is particularly useful for assigning peaks in complex spectra and for understanding how the electronic environment of each nucleus is affected by the molecule's conformation and its interactions with the solvent.

Electronic Spectra: As mentioned in section 7.1, quantum chemical calculations can predict UV-Visible absorption spectra, including the energies and intensities of electronic transitions. nih.gov This information is critical for understanding the photophysical properties of the molecule and for analyzing photochemical reactions.

By accurately predicting spectroscopic signatures, computational chemistry provides a powerful tool for connecting the molecular structure and dynamics of this compound with its experimentally observed properties.

Force Field Development and Validation for this compound Systems

The accuracy of molecular dynamics simulations is critically dependent on the force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. youtube.comnih.gov For a molecule like this compound, with its flexible eight-membered ring, standard force fields may not always be adequate.

Key Aspects of Force Field Development:

Parameterization: This involves determining the values of the force field parameters (e.g., bond lengths, bond angles, dihedral angles, van der Waals parameters, and partial atomic charges) that best reproduce experimental data or high-level quantum chemical calculations.

Validation: Once a force field has been developed, it must be validated by comparing the results of simulations with a wide range of experimental data. This can include thermodynamic properties, structural data (e.g., from X-ray crystallography or NMR), and dynamic properties. nih.gov

Transferability: Ideally, a force field should be transferable, meaning that it can accurately describe a range of related molecules and not just the specific molecule for which it was parameterized.

Q & A

Q. What safety protocols are essential when handling 1-Aminocyclooctanecarboxylic acid in laboratory settings?

Researchers must adhere to strict safety measures, including:

- Personal Protective Equipment (PPE): Wear nitrile gloves, tightly sealed goggles, and lab coats to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of dust or aerosols .

- Spill Management: Contain spills with inert absorbents and avoid water flushing to prevent environmental contamination .

- Storage: Keep in tightly sealed containers away from oxidizing agents to prevent hazardous decomposition (e.g., CO, NOx) .

Q. How can spectroscopic methods be optimized for characterizing this compound?

Key methodologies include:

- High-Resolution Mass Spectrometry (HRMS): Orbitrap Elite or Q Exactive Plus systems ensure accurate mass determination .

- Multidimensional NMR: 2D techniques (e.g., COSY, HSQC) resolve conformational ambiguities, particularly for cyclooctane ring protons .

- X-ray Crystallography: Resolve stereochemistry by analyzing single-crystal structures, as demonstrated for dihydroxy-substituted analogs .

Q. What are the foundational synthetic routes for this compound?

A regioselective approach involves:

- Diels-Alder Adduct Formation: Ethyl(E)-3-nitroacrylate and furan yield intermediates for subsequent functionalization .

- Catalytic Hydrogenation: Use Pd/C or Raney Ni to reduce nitro groups to amines under controlled pressure (e.g., 50 psi H₂) .

- Purification: Recrystallization from ethanol/water mixtures ensures high enantiomeric purity .

Advanced Research Questions

Q. How can computational modeling predict the conformational stability of this compound?

- Density Functional Theory (DFT): B3LYP/6-31G(d) calculations analyze ring puckering and transition states, critical for understanding strain in the 8-membered ring .

- Molecular Dynamics (MD): Simulate solvation effects in aqueous or lipid environments to predict bioactive conformations .

Q. What strategies resolve contradictions in spectral data during derivative characterization?

- Cross-Validation: Combine experimental NMR data with computed chemical shifts (e.g., via Gaussian 16) to confirm assignments .

- Isotopic Labeling: Introduce ¹³C or ¹⁵N labels to track specific resonances in crowded spectra .

Q. How does the cyclooctane ring size influence biological activity compared to smaller cycloalkane analogs?

- Conformational Flexibility: Larger rings (e.g., cyclooctane vs. cyclohexane) adopt "boat" or "chair-like" conformations, altering receptor binding .

- Case Study: Cyclooctane derivatives show enhanced metabolic stability in pharmacokinetic studies due to reduced ring strain compared to cyclopropane analogs .

Q. What methodologies enhance enantiomeric purity in this compound synthesis?

- Chiral Chromatography: Use Chiralpak IA/IB columns with hexane-isopropanol mobile phases for baseline separation .

- Enzymatic Resolution: Lipase-catalyzed ester hydrolysis selectively retains undesired enantiomers .

Q. How can regioselective functionalization improve drug design applications?

- Directed C-H Activation: Rhodium or iridium catalysts introduce hydroxyl or halogen groups at specific positions on the cyclooctane ring .

- Structure-Activity Relationship (SAR): Compare dihydroxy-substituted derivatives to identify optimal pharmacophores for enzyme inhibition .

Q. What predictive models assess the ecological impact of this compound?

- QSAR Modeling: Correlate logP values and biodegradation rates with toxicity endpoints (e.g., LC50 for aquatic organisms) .

- Read-Across Analysis: Leverage data from structurally similar compounds (e.g., cyclohexane derivatives) to estimate persistence and bioaccumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.